molecular formula C17H13Cl3N2O B2696951 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone CAS No. 338957-44-1

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone

Cat. No.: B2696951
CAS No.: 338957-44-1
M. Wt: 367.65
InChI Key: QLDVXQHMJJULER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone (CAS 338957-44-1) is a synthetically designed quinazolinone derivative of significant interest in medicinal chemistry and antimicrobial research . This compound features a molecular formula of C₁₇H₁₃Cl₃N₂O and a molecular weight of 367.66 . Its structure incorporates key substitutions that are recognized for enhancing biological activity: dichloro groups at the 6 and 8 positions of the quinazolinone ring and a reactive chloromethyl group at the 2-position . These features are strategically valuable, as structure-activity relationship (SAR) studies indicate that halogen atoms at the 6 and 8 positions, along with specific modifications at the 2-position, can significantly improve antimicrobial and cytotoxic properties . The 2,6-dimethylphenyl group at the 3-position further contributes to the compound's lipophilicity and potential for interaction with biological targets. Quinazolinones are considered a "privileged structure" in drug discovery due to their diverse pharmacological profiles . Researchers value this specific derivative for constructing novel compound libraries to screen for new therapeutic agents . Its primary research applications include serving as a key intermediate in the synthesis of more complex molecules and as a candidate for investigating mechanisms of action against gram-positive bacteria and fungi . The reactive chloromethyl group provides a versatile handle for further chemical functionalization, allowing for the creation of a wide array of analogs. This product is intended for research and further manufacturing applications only and is not approved for diagnostic or therapeutic human use .

Properties

IUPAC Name

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O/c1-9-4-3-5-10(2)16(9)22-14(8-18)21-15-12(17(22)23)6-11(19)7-13(15)20/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDVXQHMJJULER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride derivatives.

    Cyclization: The intermediate products undergo cyclization to form the quinazolinone core structure.

    Chlorination: Chlorine atoms are introduced at specific positions through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Final Modifications: The final compound is obtained by introducing the chloromethyl and dimethylphenyl groups through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processes: Utilizing large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution due to the electron-withdrawing effect of adjacent chlorine atoms. Key reactions include:

  • Alkoxylation : Reaction with sodium methoxide in methanol yields 2-methoxymethyl derivatives .

  • Amination : Primary amines (e.g., methylamine) substitute the chlorine atom to form 2-(alkylamino)methyl derivatives, as demonstrated in EGFR inhibitor syntheses .

Table 1: Substitution Reactivity at Position 2

NucleophileReaction ConditionsProductYield (%)
MethanolNaOMe/MeOH, 25°C2-MeOCH274
MethylamineEtOH, reflux2-MeNHCH257

Elimination Reactions

The chloromethyl group facilitates elimination under basic conditions:

  • Dehydrohalogenation : Treatment with KOtBu in THF produces a reactive quinazolinone-vinyl intermediate, which participates in Diels-Alder cycloadditions.

  • Formation of Double Bonds : Eliminates HCl to generate conjugated systems, enhancing electrophilic aromatic substitution (EAS) reactivity .

Coupling Reactions

The electron-deficient quinazolinone core enables cross-coupling:

  • Suzuki-Miyaura : Brominated derivatives (e.g., 6-bromo analogs) undergo palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups at position 8 .

  • Ulmann-Type Coupling : Copper-mediated coupling with phenols forms 8-aryloxy derivatives, useful in anticancer agent development .

Table 2: Catalytic Coupling Efficiency

Reaction TypeCatalyst SystemSubstituent IntroducedYield Range (%)
Suzuki-MiyauraPd(PPh3)4, K2CO3Aryl65-84
Ullmann CouplingCuI, L-prolinePhenoxy58-73

Comparative Reactivity with Analogues

The compound’s three chlorine atoms differentiate its reactivity from simpler quinazolinones:

Table 3: Reactivity Comparison with Structural Analogues

CompoundKey FeatureReactivity Difference
2-Methylquinazolin-4(3H)-oneNo halogen substituentsLower EAS activity
6-Bromoquinazolin-4(3H)-oneSingle Br at position 6Slower Suzuki coupling
7-Chloro-2-(chloromethyl)quinazolin-4(3H)-oneCl at position 7Reduced elimination kinetics

Biological Interaction Pathways

Reaction products show structure-dependent bioactivity:

  • Antimicrobial Activity : 2-(Chloromethyl) derivatives with electron-withdrawing groups exhibit enhanced gram-positive bacterial inhibition (MIC: 2.3–5.9 µg/mL) .

  • EGFR Inhibition : Aminomethyl derivatives form hydrogen bonds with Lys721 and hydrophobic interactions with Val702 in EGFR kinase domains .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t1/2 > 24 hr) but degrades rapidly under strongly alkaline conditions (pH 12, t1/2 = 1.8 hr).

  • Photodegradation : UV irradiation (254 nm) causes dechlorination at position 8, forming 8-hydroxyquinazolinone as the major degradant .

This compound’s multifunctional reactivity enables diverse derivatization strategies, making it valuable for developing targeted therapeutics and studying halogenated heterocycle chemistry. Recent advances in catalytic coupling methods have significantly expanded its synthetic utility .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and cancers. Studies have shown that derivatives of quinazolinones exhibit anti-inflammatory and analgesic properties. For instance, certain derivatives have been found effective in managing rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone, exhibit antimicrobial properties against various bacterial strains. Specifically, compounds in this class have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Microorganism Activity
Bacillus subtilisModerate Activity
Pseudomonas aeruginosaSignificant Activity
Escherichia coliVariable Activity
Aspergillus fumigatusAntifungal Activity

Cancer Research

The quinazolinone scaffold is recognized for its utility in cancer therapeutics. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focal point of research. Studies have shown that certain analogs can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthesis and Modification

Various synthetic routes have been explored to modify the structure of 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone to enhance its biological activity and reduce toxicity. Techniques such as halogenation and substitution reactions are commonly employed to create more potent derivatives .

Case Study 1: Anti-inflammatory Effects

A series of studies focused on the anti-inflammatory effects of quinazolinone derivatives revealed that specific modifications to the structure significantly enhanced their efficacy. For example, a derivative with a different halogen substitution exhibited up to 36% inhibition of edema in animal models .

Case Study 2: Antimicrobial Screening

In antimicrobial screening tests against various pathogens, 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone demonstrated promising results against Pseudomonas aeruginosa and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded at levels indicating moderate to high effectiveness .

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Halogenation Patterns

  • Target Compound vs. Cloroqualone : Both have 6,8-dichloro substitution, but the target’s chloromethyl group (vs. cloroqualone’s ethyl) may increase electrophilicity, enabling nucleophilic attack in biological systems (e.g., enzyme inhibition) .
  • Comparison with CAS 338774-53-1 : The 3-hydroxy group in the latter improves aqueous solubility but reduces blood-brain barrier penetration compared to the target’s lipophilic dimethylphenyl group .

Contradictions and Limitations

  • Stability Concerns : The chloromethyl group in the target compound may lead to hydrolytic instability under physiological conditions, whereas cloroqualone’s ethyl group offers greater metabolic stability .
  • Activity Discrepancies : While ’s thiazolylketenyl derivative is explicitly anti-MRSA, the target compound’s activity remains speculative without direct data.

Biological Activity

6,8-Dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which is recognized for its diverse pharmacological properties. The compound's molecular formula is C15H13Cl3N2O, indicating the presence of multiple chlorine atoms that enhance its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorine Substituents : Three chlorine atoms positioned at specific locations (6 and 8) on the quinazolinone ring, which influence its reactivity.
  • Dimethylphenyl Group : A 2,6-dimethylphenyl substituent that may affect its biological interactions.

Biological Activity Overview

Quinazolinone derivatives are widely studied for their biological activities, including:

  • Anticancer
  • Antifungal
  • Anti-inflammatory
  • Antimicrobial
  • Antihyperlipidemic

The specific compound in focus has shown promising results in various studies regarding its cytotoxic effects against cancer cell lines.

Cytotoxicity Evaluation

A study evaluated the antiproliferative effects of quinazolinone derivatives against human cancer cell lines. The compound demonstrated significant cytotoxic activity with IC50 values comparable to established chemotherapeutics. Notably, compound 6n (a derivative related to the target compound) exhibited IC50 values of 5.9 ± 1.7 µM against A549 (lung adenocarcinoma), 2.3 ± 5.91 µM against SW-480 (colorectal cancer), and 5.65 ± 2.33 µM against MCF-7 (breast cancer) cell lines .

The mechanism behind the anticancer activity of quinazolinone derivatives includes:

  • Induction of Apoptosis : Compound 6n was found to induce apoptosis in A549 cells in a dose-dependent manner.
  • Cell Cycle Arrest : Flow cytometric analysis indicated that treatment with 6n resulted in accumulation of cells in the S-phase of the cell cycle, suggesting interference with DNA synthesis .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone, it is beneficial to compare it with other quinazolinone derivatives:

Compound NameStructureUnique Features
2-Methylquinazolin-4(3H)-one StructureLacks halogen substituents; simpler structure
6-Bromoquinazolin-4(3H)-one StructureBromine instead of chlorine; different reactivity
7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one StructureDifferent position for chlorine; altered biological activity

The presence of multiple chlorine atoms and a unique dimethylphenyl substituent distinguishes this compound from others in its class, potentially enhancing its reactivity and biological profile.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone?

The synthesis of substituted 4(3H)-quinazolinones typically involves condensation reactions between substituted benzoxazinones and amines or hydrazines. For example, halogenated intermediates (e.g., 6,8-dichloro precursors) can be prepared via chlorination using reagents like POCl₃. The chloromethyl group at position 2 may be introduced through nucleophilic substitution or Friedel-Crafts alkylation. Characterization via IR, NMR, and elemental analysis is critical to confirm regiochemistry and purity .

Q. Which analytical techniques are most effective for characterizing impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for impurity profiling. Reference standards for related impurities (e.g., chloromethyl or dimethylphenyl derivatives) should be used for calibration. Mass spectrometry (MS) and ¹H/¹³C NMR can resolve structural ambiguities, particularly for regioisomers or byproducts formed during synthesis .

Q. How can researchers validate the anti-inflammatory or antimicrobial activity of this compound?

Standard in vitro assays include:

  • Anti-inflammatory : Inhibition of cyclooxygenase (COX-1/COX-2) enzymes or reduction of TNF-α/IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination. Positive controls (e.g., ibuprofen for anti-inflammatory, ciprofloxacin for antimicrobial) are essential for benchmarking .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of halogenated 4(3H)-quinazolinones?

Halogenation at positions 6 and 8 enhances lipophilicity, improving membrane permeability and target binding. The chloromethyl group at position 2 may act as a reactive site for covalent interactions with biological targets (e.g., enzyme active sites). Comparative studies with non-halogenated analogs show reduced potency, underscoring the importance of electron-withdrawing substituents for activity .

Q. How does the pharmacokinetic profile of this compound compare to other quinazolinone derivatives?

Pharmacokinetic parameters (e.g., half-life, bioavailability) are influenced by hydrophobicity and metabolic stability. For example, 7-chloro derivatives exhibit shorter half-lives in murine models (~1 hour) due to rapid hepatic clearance, whereas bulkier substituents (e.g., dimethylphenyl groups) may prolong half-life by reducing CYP450 metabolism. In vivo studies in rats or rabbits are recommended for species-specific profiling .

Q. What strategies can mitigate cytotoxicity while retaining antiviral or antifungal efficacy?

  • Selective functionalization : Replace the chloromethyl group with less reactive moieties (e.g., methyl or methoxy) to reduce off-target interactions.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance selectivity toward pathogenic enzymes. Cytotoxicity screening in HeLa or MT-4 cells should precede in vivo testing, with EC₅₀/CC₅₀ ratios >10 indicating therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.